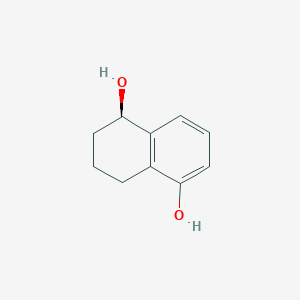
(2,2,2-Trifluoroethoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoroethoxy)carbohydrazide is a chemical compound with the molecular formula C3H6ClF3N2O2. It is known for its unique properties due to the presence of trifluoroethoxy and carbohydrazide groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethoxy)carbohydrazide typically involves the reaction of 2,2,2-trifluoroethanol with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trifluoroethoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and lithium dialkylamides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoroethoxy)carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2,2,2-Trifluoroethoxy)carbohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles: These compounds share the trifluoroethoxy group but have different core structures.
Thiocarbohydrazide derivatives: These compounds have similar hydrazide functionalities but differ in their sulfur content.
Uniqueness
(2,2,2-Trifluoroethoxy)carbohydrazide is unique due to its combination of trifluoroethoxy and carbohydrazide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H5F3N2O2 |
|---|---|
Peso molecular |
158.08 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-aminocarbamate |
InChI |
InChI=1S/C3H5F3N2O2/c4-3(5,6)1-10-2(9)8-7/h1,7H2,(H,8,9) |
Clave InChI |
HLYNAMTWKPYPGI-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


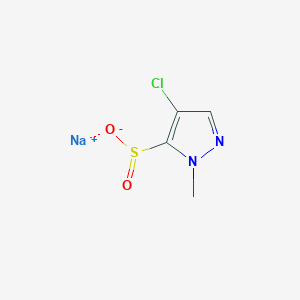
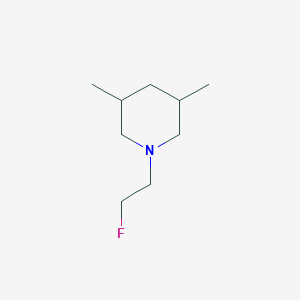
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
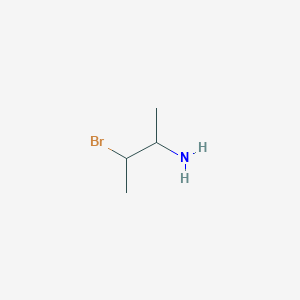
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
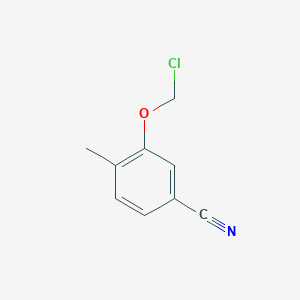

![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
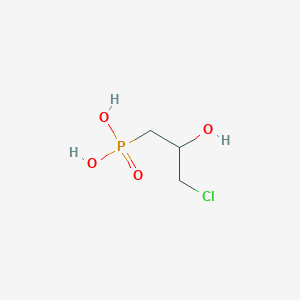
amine](/img/structure/B13189115.png)

